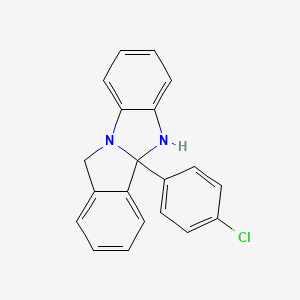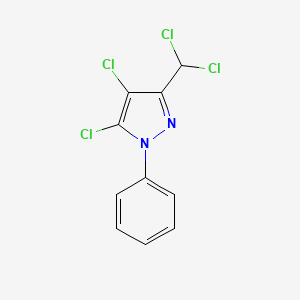
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, a dichloromethyl group at position 3, and a phenyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 1,3-dichloroacetone with phenylhydrazine in the presence of a base can yield the desired pyrazole compound. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The dichloromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrazole compounds.
科学的研究の応用
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,5-Dichloro-3-trichloromethylisothiazole: Similar in structure but contains an isothiazole ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains a benzoquinone ring and is known for its oxidizing properties.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains a thiophene ring and is used in therapeutic applications.
Uniqueness
4,5-Dichloro-3-(dichloromethyl)-1-phenylpyrazole is unique due to its specific substitution pattern and the presence of both a dichloromethyl group and a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
18767-09-4 |
|---|---|
分子式 |
C10H6Cl4N2 |
分子量 |
296.0 g/mol |
IUPAC名 |
4,5-dichloro-3-(dichloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H6Cl4N2/c11-7-8(9(12)13)15-16(10(7)14)6-4-2-1-3-5-6/h1-5,9H |
InChIキー |
XEEFGPTZKKCRMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
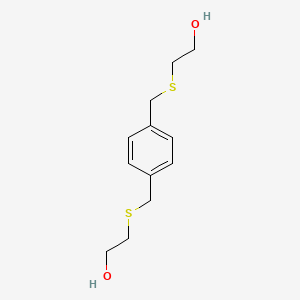
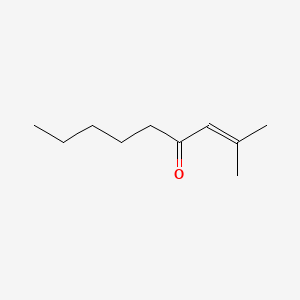
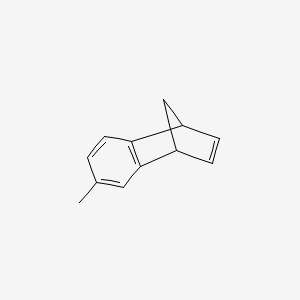
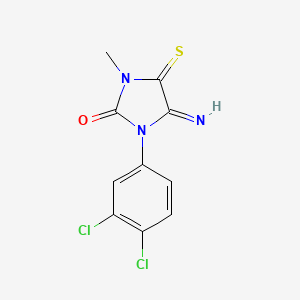
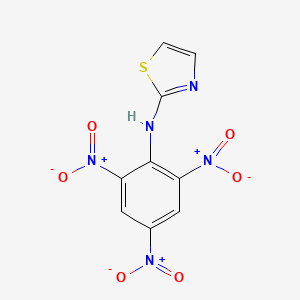
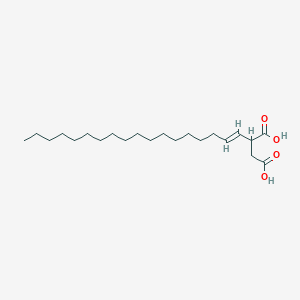

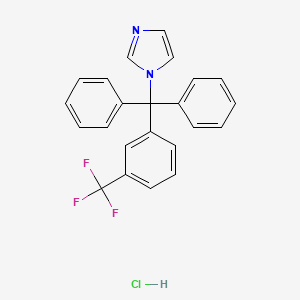
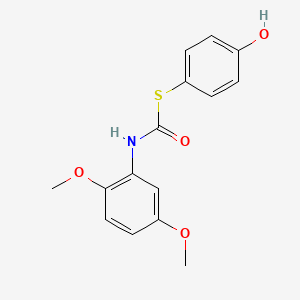

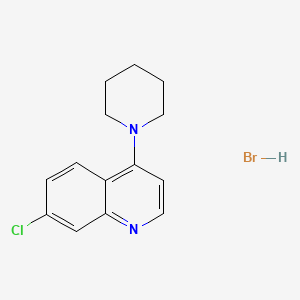
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
